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Compound of Interest

Compound Name: 6-Bromo-2-mercaptobenzothiazole

Cat. No.: B1280402

CAS Number: 51618-30-5
Synonyms: 6-Bromo-1,3-benzothiazole-2-thiol, 6-Bromo-2(3H)-benzothiazolethione

This technical guide provides an in-depth overview of 6-Bromo-2-mercaptobenzothiazole, a
halogenated heterocyclic compound of significant interest in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals engaged
in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

6-Bromo-2-mercaptobenzothiazole is a solid, sparingly soluble in water, with the following
key properties:

Property Value Source
Molecular Formula C7H4BrNS2 [1][2]
Molecular Weight 246.15 g/mol [1112]
Melting Point 260-263 °C [2]
Appearance Predicted: Solid N/A
Density (Predicted) 1.93 g/cm3 [2]
Boiling Point (Predicted) 359.7+44.0 °C [2]
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Synthesis

A plausible and efficient two-step synthesis of 6-Bromo-2-mercaptobenzothiazole can be
achieved starting from 4-bromoaniline. The initial step involves the formation of a key
intermediate, 2-amino-5-bromothiophenol, via the Herz reaction. This is followed by a
cyclization reaction with carbon disulfide to yield the final product.

Experimental Protocol: Synthesis of 6-Bromo-2-
mercaptobenzothiazole
Step 1: Synthesis of 2-Amino-5-bromothiophenol (Herz Reaction)

o Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a
suitable solvent such as toluene.

» Addition of Sulfur Monochloride: With vigorous stirring, add sulfur monochloride (1.2
equivalents) dropwise to the solution, maintaining the temperature below 40°C.

o Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature and
remove the solvent under reduced pressure. Suspend the residue in a solution of sodium
hydroxide (6 equivalents) in a mixture of ethanol and water.

o Reflux: Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.

« |solation and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g.,
hydrochloric acid) to precipitate the product. Collect the solid by vacuum filtration, wash with
cold water, and dry under vacuum. The crude 2-amino-5-bromothiophenol can be purified by
recrystallization from an ethanol/water mixture.[3]

Step 2: Synthesis of 6-Bromo-2-mercaptobenzothiazole

e Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-
bromothiophenol (1 equivalent) in a suitable solvent like ethanol.
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o Addition of Carbon Disulfide: Add an excess of carbon disulfide (CS2) to the solution.

o Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete
(monitor by TLC).

« |solation and Purification: Cool the reaction mixture to room temperature. The product will
precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol
or a mixture of ethanol and dimethylformamide (DMF).

Step 1: Herz Reaction
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Caption: Synthesis workflow for 6-Bromo-2-mercaptobenzothiazole.
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Spectroscopic Characterization

While specific experimental spectra for 6-Bromo-2-mercaptobenzothiazole are not readily
available in the cited literature, the expected spectroscopic characteristics can be inferred from
the parent compound, 2-mercaptobenzothiazole, and its derivatives.

Technique Expected Characteristics

Aromatic protons will appear in the downfield
region (typically & 7.0-8.0 ppm). The number of
signals and their splitting patterns will be
consistent with a trisubstituted benzene ring.

1H NMR , _ _
The thiol proton (or N-H proton in the thione
tautomer) is expected to be a broad singlet, and
its chemical shift may vary depending on the

solvent and concentration.

Aromatic carbons will resonate in the range of o
110-155 ppm. The thiocarbonyl carbon (C=S) is
expected to appear further downfield, typically
around & 190-200 ppm.

13C NMR

Characteristic peaks are expected for N-H
stretching (around 3400-3300 cm~1), C-H
aromatic stretching (around 3100-3000 cm™1),
IR Spectroscopy C=N stretching (around 1600 cm™1), and C=S
stretching (around 1200-1050 cm™1). The
presence of the C-Br bond will likely result in a
characteristic absorption in the fingerprint

region.[4][5]

The mass spectrum should show a molecular
ion peak (M+) corresponding to the molecular
weight of the compound (246.15 g/mol ). The

Mass Spectrometry isotopic pattern of bromine (approximately 1:1
ratio for 7°Br and 81Br) will result in a
characteristic M+2 peak of similar intensity to
the M* peak.
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Biological Activities and Drug Development
Potential

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme
inhibitory effects.[6][7] The introduction of a bromine atom at the 6-position is anticipated to
modulate these activities, potentially enhancing potency and selectivity.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have shown significant activity against various
bacterial and fungal strains.[6][8] The presence of electron-withdrawing groups, such as
halogens, on the benzothiazole ring can influence the antimicrobial spectrum and potency.[9]

o Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g.,
Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

o Compound Dilution: Prepare a series of twofold dilutions of 6-Bromo-2-
mercaptobenzothiazole in the broth medium in a 96-well microtiter plate.

 Inoculation: Inoculate each well with the standardized microbial suspension. Include positive
(microorganism with no compound) and negative (broth only) controls.

 Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C
for fungi) for 18-24 hours.

e Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest
concentration of the compound that completely inhibits the visible growth of the
microorganism.[10]

Anticancer Activity

Halogenated benzothiazole derivatives have been investigated as potential anticancer agents.
[4][11] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The
mechanism of action often involves the inhibition of key enzymes or disruption of signaling
pathways crucial for cancer cell survival.
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o Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung
cancer) in a suitable medium supplemented with fetal bovine serum.

o Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of 6-Bromo-2-
mercaptobenzothiazole for a specified period (e.g., 48 or 72 hours).

e MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple
formazan crystals.

o Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and
measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the half-maximal inhibitory concentration (ICso) value, which represents the
concentration of the compound that inhibits 50% of cell growth.[12]

Enzyme Inhibition

2-Mercaptobenzothiazole and its derivatives are known to inhibit various enzymes, including
carbonic anhydrase, tyrosinase, and various kinases.[6][13] The specific inhibitory profile of the
6-bromo derivative would need to be determined through screening against a panel of relevant
enzymes.

o Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific
substrate in an appropriate buffer.

« Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer,
and various concentrations of 6-Bromo-2-mercaptobenzothiazole.

o Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

» Detection: Monitor the reaction progress over time by measuring the formation of the product
or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry,
fluorometry).
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» Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and
determine the ICso value. Further kinetic studies can be performed to elucidate the

mechanism of inhibition (e.g., competitive, non-competitive).[14]

Hypothetical Anticancer Mechanism
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Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

6-Bromo-2-mercaptobenzothiazole is a promising scaffold for the development of novel
therapeutic agents. Its synthesis is achievable through established chemical routes, and its
biological activity profile is anticipated to be of significant interest in the fields of antimicrobial
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and anticancer drug discovery. The experimental protocols provided in this guide offer a
framework for the synthesis, characterization, and biological evaluation of this compound and
its derivatives, paving the way for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Bromo-2-mercaptobenzothiazole: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280402#6-bromo-2-mercaptobenzothiazole-cas-
number-51618-30-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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